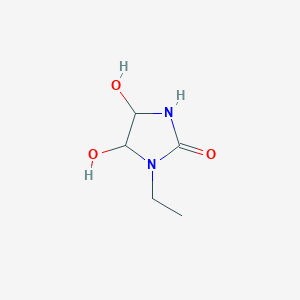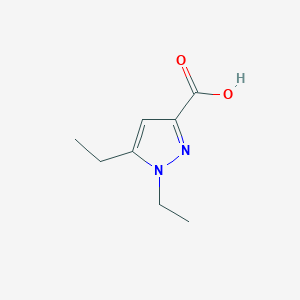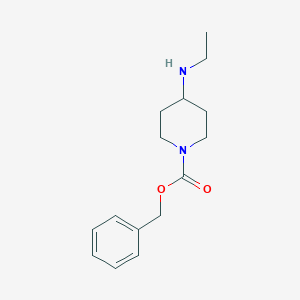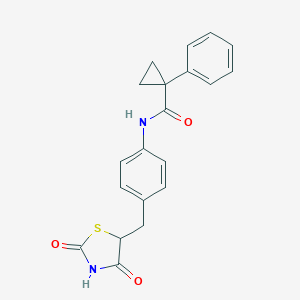
1-Ethyl-4,5-dihydroxyimidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-4,5-dihydroxyimidazolidin-2-one (EDI) is a synthetic compound that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. EDI is a cyclic urea derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
The mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is not fully understood. However, it has been suggested that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may act as a chelating agent, binding to metal ions and facilitating their separation. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one may also act as a ligand, binding to metal ions and forming stable complexes.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one have been studied in various systems. In vitro studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has antioxidant properties and can scavenge free radicals. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. In vivo studies have shown that 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can reduce oxidative stress and inflammation in animal models of disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has several advantages for use in lab experiments. It is stable and easy to handle, and its synthesis can be easily scaled up. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one is also relatively inexpensive compared to other chelating agents and ligands. However, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has some limitations. It can only be used in systems that contain metal ions, and its effectiveness may vary depending on the type of metal ion and the experimental conditions.
Direcciones Futuras
There are several future directions for the study of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the exploration of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one's potential applications in catalysis and other areas of chemistry. Additionally, further studies are needed to fully understand the mechanism of action of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one and its potential applications in disease prevention and treatment.
Métodos De Síntesis
1-Ethyl-4,5-dihydroxyimidazolidin-2-one can be synthesized through various methods, including the reaction of ethyl carbamate with formaldehyde and subsequent cyclization with hydroxylamine. Another method involves the reaction of ethyl carbamate with formaldehyde and ammonia in the presence of a catalyst. The synthesis of 1-Ethyl-4,5-dihydroxyimidazolidin-2-one can also be achieved through the reaction of ethyl carbamate with glyoxal in the presence of a catalyst.
Aplicaciones Científicas De Investigación
1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been extensively studied for its potential applications in scientific research. It has been used as a chelating agent in metal ion analysis and has been shown to be effective in the separation of copper and nickel ions. 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has also been used as a reagent for the determination of amino acids and peptides. Additionally, 1-Ethyl-4,5-dihydroxyimidazolidin-2-one has been used as a ligand in the synthesis of metal complexes and has been studied for its potential applications in catalysis.
Propiedades
Número CAS |
177781-53-2 |
|---|---|
Nombre del producto |
1-Ethyl-4,5-dihydroxyimidazolidin-2-one |
Fórmula molecular |
C5H10N2O3 |
Peso molecular |
146.14 g/mol |
Nombre IUPAC |
1-ethyl-4,5-dihydroxyimidazolidin-2-one |
InChI |
InChI=1S/C5H10N2O3/c1-2-7-4(9)3(8)6-5(7)10/h3-4,8-9H,2H2,1H3,(H,6,10) |
Clave InChI |
YSKXYNMAUXWHNN-UHFFFAOYSA-N |
SMILES |
CCN1C(C(NC1=O)O)O |
SMILES canónico |
CCN1C(C(NC1=O)O)O |
Sinónimos |
2-Imidazolidinone,1-ethyl-4,5-dihydroxy-(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![L-Alaninamide,N-(ethoxycarbonyl)-L-alanyl-L-tyrosyl-L-valyl-N-[(1S)-2-carboxy-1-formylethyl]-(9CI)](/img/structure/B61843.png)

![3-(4-[(4-Fluorobenzyl)oxy]phenyl)acrylic acid](/img/structure/B61850.png)
![2-Bromo-5-chloro-3-methylbenzo[b]thiophene](/img/structure/B61854.png)

![tert-butyl 3,4-dihydro-1H-pyrido[3,4-b]indole-2(9H)-carboxylate](/img/structure/B61864.png)
![4-[(E)-but-2-en-2-yl]-1-methylimidazole](/img/structure/B61867.png)

![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 2-methyl-, (1S-endo)-(9CI)](/img/structure/B61869.png)


![N-Butyl-3,4,5-trimethoxy-N-(8-methyl-8-aza-bicyclo[3.2.1]oct-2-en-3-yl)-benzamide](/img/structure/B61876.png)